molecular formula C20H20FN5O3 B3002926 8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-04-6

8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3002926
CAS RN: 899988-04-6
M. Wt: 397.41
InChI Key: CCPKARDLBNVJHP-UHFFFAOYSA-N
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Description

The compound "8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their potential as bioactive molecules. The structure of this compound suggests that it may have affinity for certain biological receptors, which could make it a candidate for pharmacological applications.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones were synthesized as potent and selective A(3) adenosine receptor antagonists . These compounds were designed to improve both potency and hydrophilicity compared to previously synthesized molecules. Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be applied, involving substitutions at the 1-, 3-, and 8-positions of the purine core.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a xanthine core, which is a fused ring system combining a pyrimidine and an imidazole ring. The specific substitutions on the core, such as the 2-fluorophenyl and the 3-oxobutan-2-yl groups, are likely to influence the compound's binding disposition. Docking and 3D-QSAR studies have been used to investigate the A(3) binding disposition of similar compounds, which could provide insights into the molecular interactions and binding affinities of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones would be determined by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be modulated by the nature of the substituents. For example, the introduction of hydrophilic groups aims to improve solubility, which is a common strategy in the design of such molecules . The fluorine atom in the 2-fluorophenyl group could also influence the compound's physical properties, such as its dipole moment and hydrogen bonding capacity.

Scientific Research Applications

Synthesis and Evaluation for Antidepressant and Anxiolytic Effects

Research has demonstrated the synthesis and biological evaluation of derivatives closely related to the queried compound, highlighting their potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) synthesized a series of compounds evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The study identified potent ligands with potential applications in antidepressant and anxiolytic therapies. The selected compound demonstrated promising results in preliminary pharmacological in vivo studies, exhibiting potential antidepressant effects in the forced swim test (FST) in mice, with greater potency of antianxiety effects compared to the reference drug diazepam (Zagórska et al., 2016).

Antiviral Activity

Another aspect of the research applications involves the antiviral properties of imidazo[2,1-f]purine derivatives. Kim et al. (1978) described the chemical synthesis of a new class of purine analogues, including compounds with structural similarities to the queried chemical, and their evaluation against various viruses in tissue culture. Moderate activity was observed against rhinoviruses at nontoxic dosage levels, indicating a potential path for the development of new antiviral agents (Kim et al., 1978).

Receptor Affinity and Enzymatic Activity

Further research by Zagórska et al. (2016) into the receptor affinity and phosphodiesterases 4B and 10A activity of derivatives highlights their potential utility in developing treatments for neurological disorders. The study synthesized a series of derivatives and evaluated their biological activity, identifying compounds with promising profiles for further research (Zagórska et al., 2016).

Fluorescence and Photostability

Research into the photophysical behavior of fluorophores containing imidazole cores, including derivatives similar to the queried compound, has been conducted to explore their applications in fluorescent sensors and materials. The study by Peng et al. (2005) investigated the colorimetric and ratiometric fluorescence sensing of fluoride, demonstrating the potential of these compounds in chemical sensing applications due to their significant spectral responses and selectivity (Peng et al., 2005).

properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-10-11(2)25-16-17(22-19(25)24(10)15-9-7-6-8-14(15)21)23(5)20(29)26(18(16)28)12(3)13(4)27/h6-9,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPKARDLBNVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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